molecular formula C17H16ClN5O2S B2696841 2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 924827-99-6

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

Cat. No. B2696841
CAS RN: 924827-99-6
M. Wt: 389.86
InChI Key: ZZKYBTDUFGGVJW-UHFFFAOYSA-N
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Description

The compound “2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide” has a molecular formula of C17H16ClN5O2S . It has an average mass of 389.859 Da and a monoisotopic mass of 389.071320 Da .

Scientific Research Applications

Antibacterial Activity

The compound exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This property makes it relevant for potential use in developing new antibacterial agents.

Inhibitors in Medicinal Chemistry

Research has explored derivatives of this compound as inhibitors. For instance, the derivative 4i demonstrated effective inhibition . Investigating its potential as a medicinal chemistry lead could yield promising results.

Thiazole Chemistry

The compound is synthesized via Hantzsch thiazole synthesis, a preferred method for creating thiazole derivatives. Thiazoles play a crucial role in drug development, with examples like Sulfathiazole (antimicrobial), Abafungin (antifungal), and Ritonavir (antiretroviral) derived from this scaffold . The compound’s thiazole moiety suggests further exploration in drug design.

Biological Activity

Chlorine substitution in low molecular weight compounds significantly impacts biological activity. For instance, Nitazoxanide , an antimicrobial drug, demonstrates efficacy against H. pylori . Investigating the compound’s biological effects could uncover novel applications.

Chitin Synthesis Inhibitors

The skeleton of 2,6-difluorobenzoylurea , which contains a similar structure, is widely used in designing chitin synthesis inhibitors . Exploring the compound’s potential in this context could lead to innovative applications.

Other Fields

While not directly studied for these applications, compounds with similar features have been investigated for corrosion inhibition in oil field production, pest control in farmland, and more . Considering these fields may reveal additional uses.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that the compound could have biological activity, given the presence of functional groups often found in bioactive compounds .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-11-6-7-13(9-15(11)18)23-17(20-21-22-23)26-10-16(24)19-12-4-3-5-14(8-12)25-2/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKYBTDUFGGVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

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